An In-depth Technical Guide to the Synthesis of 2,4-Dinitroacetanilide from Acetanilide
An In-depth Technical Guide to the Synthesis of 2,4-Dinitroacetanilide from Acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroacetanilide from acetanilide (B955). The synthesis is presented as a two-step process, involving the initial mono-nitration of acetanilide to form the intermediate, p-nitroacetanilide, followed by a second, more vigorous nitration to yield the final 2,4-dinitroacetanilide product. This methodology is necessitated by the electronic effects of the substituents on the aromatic ring; the acetamido group is activating and ortho-, para-directing, while the first nitro group is strongly deactivating, requiring more forcing conditions for the second nitration.
Reaction Principle
The synthesis is based on the electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.
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Step 1: Mono-nitration. Acetanilide is treated with a standard nitrating mixture under controlled, cold conditions (0-10 °C) to favor the formation of the mono-substituted p-nitroacetanilide. The acetamido group (-NHCOCH₃) directs the incoming nitro group primarily to the para position due to less steric hindrance compared to the ortho positions.
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Step 2: Di-nitration. The intermediate, p-nitroacetanilide, is then subjected to a more potent nitrating mixture, typically involving fuming nitric acid, and under less stringent temperature controls. The deactivating nature of the first nitro group requires these harsher conditions to facilitate the introduction of a second nitro group at the 2-position (ortho to the acetamido group).
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Acetanilide | C₈H₉NO | 135.17 | 114.3 |
| p-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 214 - 216 |
| 2,4-Dinitroacetanilide | C₈H₇N₃O₅ | 225.16 | 118 - 120 |
Table 2: Reagent Quantities for Synthesis
| Step | Reagent | Moles (approx.) | Quantity |
| 1 | Acetanilide | 0.074 | 10.0 g |
| Conc. Sulfuric Acid (d=1.84) | - | 20 mL | |
| Conc. Nitric Acid (d=1.42) | 0.11 | 5.0 mL | |
| Conc. Sulfuric Acid (for nitrating mix) | - | 5.0 mL | |
| 2 | p-Nitroacetanilide | 0.028 | 5.0 g |
| Conc. Sulfuric Acid (d=1.84) | - | 5.0 mL | |
| Fuming Nitric Acid (d=1.5) | 0.063 | 2.0 mL |
Experimental Protocols
Safety Precautions: This synthesis involves the use of highly corrosive and strong oxidizing acids (concentrated and fuming nitric acid, concentrated sulfuric acid). All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.
Step 1: Synthesis of p-Nitroacetanilide
Methodology:
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Dissolution: In a 250 mL flask, dissolve 10.0 g of acetanilide in 20 mL of concentrated sulfuric acid. Stir the mixture until all the acetanilide has dissolved.
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Cooling: Cool the solution in an ice-salt bath until the temperature is between 0-5 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing should be done while cooling the beaker in an ice bath.
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Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This process is highly exothermic.
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Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 1 hour to ensure the reaction goes to completion.
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Precipitation: Pour the reaction mixture slowly and with stirring onto 200 g of crushed ice in a large beaker. The p-nitroacetanilide will precipitate as a pale yellow solid.
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Isolation and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus (B1172312) paper. This removes residual acids.
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Purification and Drying: The crude product can be purified by recrystallization from ethanol. Dry the purified crystals in a desiccator or a low-temperature oven. The expected yield is approximately 11 g (81%).
Step 2: Synthesis of 2,4-Dinitroacetanilide from p-Nitroacetanilide
Methodology:
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Dissolution: Place 5.0 g of dry p-nitroacetanilide in a 100 mL flask and add 5 mL of concentrated sulfuric acid.
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Nitration: To this suspension, add 2.0 mL of fuming nitric acid (d 1.5). The temperature of the mixture will rise.
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Heating: Heat the flask on a boiling water bath for 10 minutes, shaking the flask intermittently to ensure thorough mixing. By the end of the heating period, a clear solution should be obtained.
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Precipitation: Allow the flask to cool slightly and then pour the contents carefully onto about 100 g of crushed ice.
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Isolation and Washing: The 2,4-dinitroacetanilide will separate as a pale brown or greyish solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
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Purification and Drying: Purify the crude product by recrystallization from rectified spirit (ethanol). The pure 2,4-dinitroacetanilide is obtained as pale yellow needles. Dry the product and determine its melting point (118-120 °C). The expected yield is approximately 5.0 g (80%).
Visualizations
Reaction Pathway
The following diagram illustrates the two-step electrophilic aromatic substitution pathway from acetanilide to 2,4-dinitroacetanilide.
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure, from starting materials to the final purified product.
